molecular formula C13H19NO3S B7985485 Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester

Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester

Cat. No.: B7985485
M. Wt: 269.36 g/mol
InChI Key: ZCBNKLBOYPCYSS-GFCCVEGCSA-N
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Description

Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, and industry. It is characterized by the presence of a toluene-4-sulfonic acid group attached to a ®-1-methyl-piperidin-3-yl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with ®-1-methyl-piperidin-3-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods

On an industrial scale, the production of toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of advanced catalysts to enhance the reaction rate and yield. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial production .

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The sulfonic acid group can act as an electrophile, facilitating reactions with nucleophiles. The ester moiety can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester include:

Uniqueness

What sets toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester apart from these similar compounds is its unique combination of the ®-1-methyl-piperidin-3-yl ester moiety with the sulfonic acid group. This unique structure imparts specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex organic molecules and in biochemical research .

Properties

IUPAC Name

[(3R)-1-methylpiperidin-3-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-12-4-3-9-14(2)10-12/h5-8,12H,3-4,9-10H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBNKLBOYPCYSS-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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